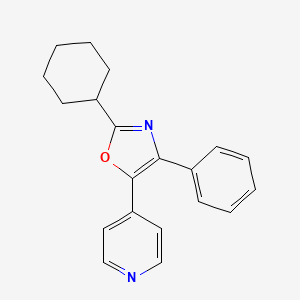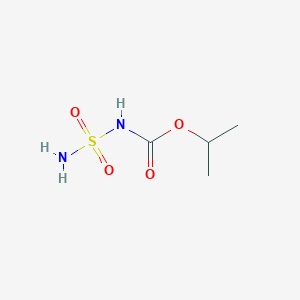
Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester (9CI) is a chemical compound with the molecular formula C4H10N2O4S It is a derivative of carbamic acid and is characterized by the presence of an aminosulfonyl group and an isopropyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (aminosulfonyl)-, 1-methylethyl ester typically involves the reaction of carbamic acid derivatives with appropriate reagents. One common method is the reaction of carbamic acid with isopropyl alcohol in the presence of a catalyst to form the isopropyl ester. The addition of an aminosulfonyl group can be achieved through sulfonation reactions using sulfonyl chlorides or sulfonic acids under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as esterification, sulfonation, and purification through distillation or crystallization. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the aminosulfonyl group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates or sulfonamides.
科学的研究の応用
Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials with specific functional properties.
作用機序
The mechanism of action of carbamic acid, (aminosulfonyl)-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The aminosulfonyl group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of enzymatic activity. The ester group can undergo hydrolysis, releasing the active carbamic acid derivative, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
Carbamic acid, phenyl-, 1-methylethyl ester: Similar in structure but with a phenyl group instead of an aminosulfonyl group.
Carbamic acid, ethyl-, 2-(1-methylethyl)phenyl ester: Contains an ethyl ester and a phenyl group, differing in ester and substituent groups.
Uniqueness
Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester is unique due to the presence of the aminosulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential for specific interactions with biological targets, making it valuable for various applications.
特性
CAS番号 |
680860-54-2 |
|---|---|
分子式 |
C4H10N2O4S |
分子量 |
182.20 g/mol |
IUPAC名 |
propan-2-yl N-sulfamoylcarbamate |
InChI |
InChI=1S/C4H10N2O4S/c1-3(2)10-4(7)6-11(5,8)9/h3H,1-2H3,(H,6,7)(H2,5,8,9) |
InChIキー |
CAJYFXZTNVODDF-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)NS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


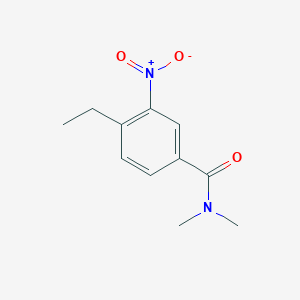
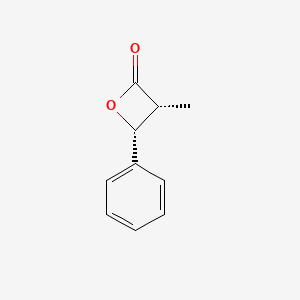
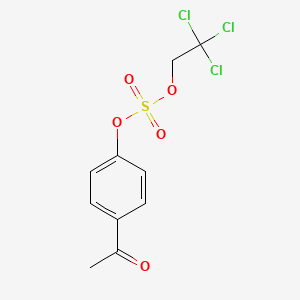
![4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12522747.png)
![4-[(4-Chlorophenyl)methylideneamino]phenol](/img/structure/B12522749.png)
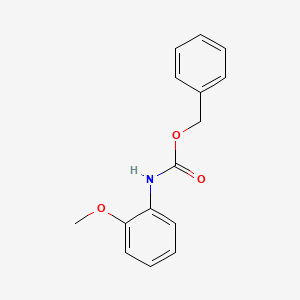
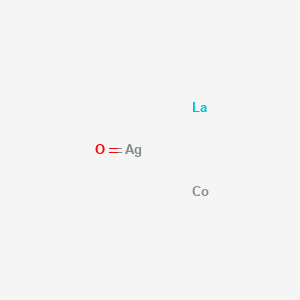
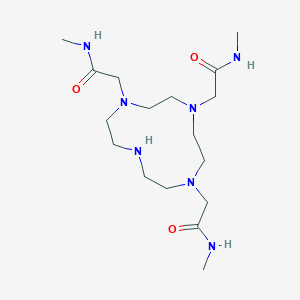

silane](/img/structure/B12522793.png)

![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
![4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B12522811.png)
